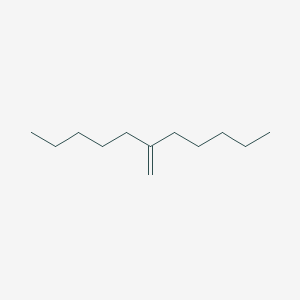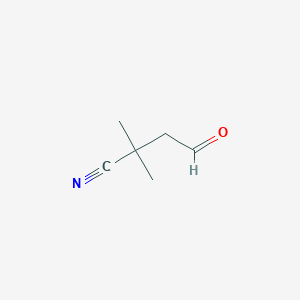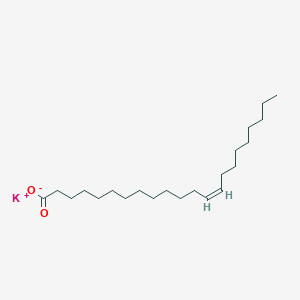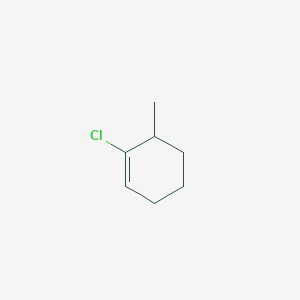
1-Chloro-6-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-methylcyclohexene is a chemical compound that is commonly used in scientific research. It is a cycloalkene that is used as a starting material for the synthesis of other compounds. The compound has a variety of applications in different fields of research, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-chloro-6-methylcyclohexene is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have various effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-chloro-6-methylcyclohexene are not well studied. However, it is known to have some toxic effects on living organisms. It can cause irritation to the skin, eyes, and respiratory system. It can also be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-chloro-6-methylcyclohexene in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic nature and potential harm to living organisms are significant limitations.
Zukünftige Richtungen
There are several future directions for the study of 1-chloro-6-methylcyclohexene. One area of research could be the development of safer and more effective methods for its synthesis. Another area of research could be the study of its mechanism of action and its effects on living organisms. Additionally, the compound could be used as a starting material for the synthesis of new compounds with potential applications in medicine and other fields.
Synthesemethoden
1-Chloro-6-methylcyclohexene can be synthesized through various methods. One of the most common methods is the addition of hydrogen chloride to 1,6-dimethylcyclohexene in the presence of a catalyst such as aluminum chloride. The reaction produces 1-chloro-6-methylcyclohexene as the main product.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-methylcyclohexene has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the study of organic chemistry, biochemistry, and pharmacology.
Eigenschaften
CAS-Nummer |
16642-50-5 |
|---|---|
Produktname |
1-Chloro-6-methylcyclohexene |
Molekularformel |
C7H11Cl |
Molekulargewicht |
130.61 g/mol |
IUPAC-Name |
1-chloro-6-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
ARZLOQMBFNPXHG-UHFFFAOYSA-N |
SMILES |
CC1CCCC=C1Cl |
Kanonische SMILES |
CC1CCCC=C1Cl |
Synonyme |
1-Chloro-6-methyl-1-cyclohexene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



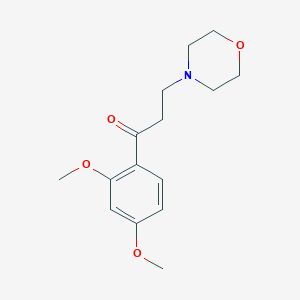
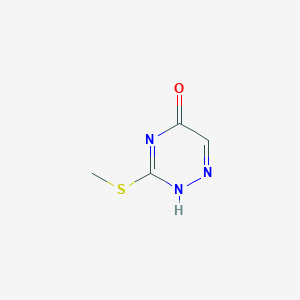
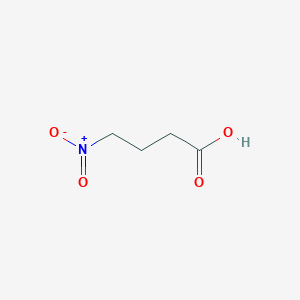
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
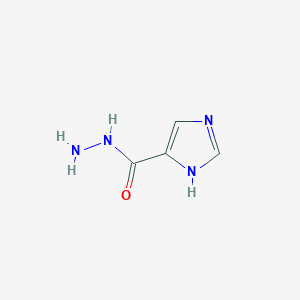
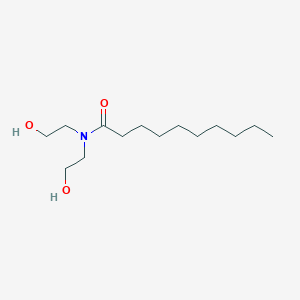
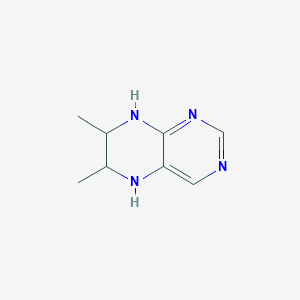
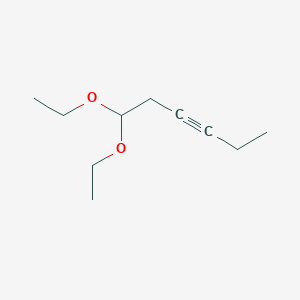
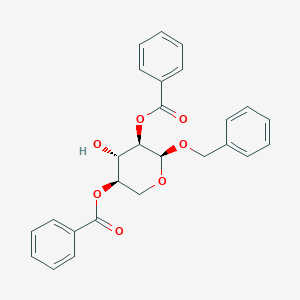
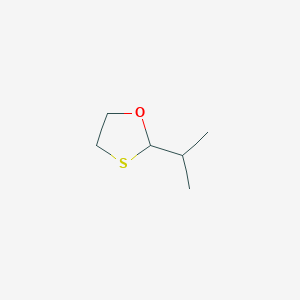
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
